4-Benzyl-1,2,4-triazolidine-3,5-dione
Description
Historical Context of 1,2,4-Triazolidine-3,5-diones (Urazoles) and 1,2,4-Triazoline-3,5-diones (TADs) in Organic Chemistry
The journey of 1,2,4-triazolidine-3,5-diones began in 1887, when Pinner first reported the synthesis of this heterocyclic system. acs.org By reacting phenylhydrazine (B124118) with an excess of urea (B33335), a cyclic compound was formed, which Pinner named "urazole" to signify its origin and structure. acs.orgcore.ac.uk This foundational work opened the door to a new class of five-membered heterocyclic compounds. core.ac.uk
Early synthetic methods often required harsh reaction conditions and provided limited yields. acs.org Over time, more efficient and milder synthetic strategies were developed. Modern approaches often utilize 1-alkoxycarbonyl semicarbazides as activated precursors, which can be readily prepared from isocyanates and ethyl carbazate (B1233558). acs.orgcore.ac.uk These advancements have made urazoles more accessible for a wide range of applications. researchgate.net
A pivotal development in the chemistry of urazoles was the discovery of their oxidized counterparts, the 4-substituted-1,2,4-triazoline-3,5-diones (TADs). core.ac.uk These compounds are highly reactive and have gained prominence as powerful reagents in organic synthesis. nih.gov TADs are exceptionally reactive dienophiles and enophiles, readily participating in Diels-Alder and ene reactions. nih.govacs.org Their remarkable reactivity has been harnessed in diverse areas, including polymer science and the field of "click chemistry," where their efficient and specific reactions are highly valued. acs.orgacs.org
Structural Features and Nomenclature of 4-Substituted-1,2,4-triazolidine-3,5-diones
The core structure of these compounds is the 1,2,4-triazolidine (B1236624) ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. The "-3,5-dione" suffix indicates the presence of two carbonyl groups at positions 3 and 5 of the ring. The parent compound, with hydrogen atoms at the nitrogen positions, is systematically named 1,2,4-triazolidine-3,5-dione and is commonly known as urazole (B1197782). nih.gov
In 4-substituted derivatives, a substituent group replaces the hydrogen atom on the nitrogen at the 4-position. For the subject of this article, 4-Benzyl-1,2,4-triazolidine-3,5-dione , a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is attached to the N4 position of the urazole ring. This substitution significantly influences the molecule's properties and reactivity.
| Compound Name | Common Name | Chemical Structure |
|---|---|---|
| 1,2,4-Triazolidine-3,5-dione | Urazole | ![]() |
| 4-R-1,2,4-Triazolidine-3,5-dione | 4-Substituted Urazole | ![]() |
| This compound | 4-Benzylurazole | ![]() |
Significance and Versatility of the 1,2,4-Triazolidine-3,5-dione Core in Chemical Research
The significance of the 1,2,4-triazolidine-3,5-dione core is primarily rooted in its role as a stable precursor to the highly reactive 1,2,4-triazoline-3,5-diones (TADs). core.ac.uk The oxidation of the urazole ring system yields the corresponding TAD, a molecule primed for a variety of chemical transformations. nih.gov
The versatility of the TAD core is demonstrated in its wide-ranging applications in synthetic chemistry:
Cycloaddition Reactions: TADs are renowned as "superdienophiles" due to their extreme reactivity in [4+2] Diels-Alder cycloadditions with conjugated dienes. acs.orgacs.org This reactivity allows for the rapid construction of complex cyclic systems.
Ene Reactions: They readily participate in ene reactions with alkenes containing allylic hydrogens.
Polymer Chemistry: The high efficiency of TAD reactions makes them ideal for polymer modification and the synthesis of novel polymer architectures. acs.org
Bioconjugation: Their "click-like" reactivity enables the specific and efficient labeling and linking of biomolecules. acs.org
Beyond its role as a reactive intermediate, the broader 1,2,4-triazole (B32235) ring system is recognized as an important pharmacophore in medicinal chemistry. nih.gov This heterocyclic motif is present in a multitude of compounds with diverse biological activities, underscoring the importance of synthetic routes to these structures. frontiersin.orgresearchgate.netnih.gov The ability to synthesize substituted urazoles like this compound provides chemists with valuable building blocks for creating new materials and molecules. researchgate.net
| Reaction Type | Reactant | Description | Significance |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Dienes | The TAD, derived from the urazole, acts as a highly reactive dienophile, reacting rapidly with dienes to form six-membered rings. nih.govacs.org | Fundamental for constructing complex cyclic and polycyclic molecules in organic synthesis. acs.org |
| Ene Reaction | Alkenes (with allylic hydrogens) | The TAD reacts with an alkene to form a new carbon-carbon bond, with the transfer of a hydrogen atom and a shift of the double bond. | Provides a method for C-H functionalization and the formation of new molecular frameworks. |
| "Click" Chemistry Applications | Polymers, Biomolecules | The rapid and highly efficient reactions of TADs are used to modify polymer chains or to conjugate molecules to biological targets. acs.org | Enables advanced materials synthesis and the development of bioconjugates for diagnostics and therapeutics. acs.org |
| Reaction with Thioalkynes | Thioalkynes | The reaction between a TAD and an electron-rich thioalkyne can afford rare diazacyclobutene scaffolds. nih.gov | Expands access to novel heterocyclic systems for exploration in medicinal and materials chemistry. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-benzyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-10-11-9(14)12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,14) |
InChI Key |
AHSGRQNZXBIREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl 1,2,4 Triazolidine 3,5 Dione
Conventional Pathways to N-Substituted 1,2,4-Triazolidine-3,5-diones
Traditional methods for synthesizing the urazole (B1197782) core often rely on foundational reactions involving hydrazines, carbonyl compounds, and isocyanates. These pathways have been well-documented and provide a basis for understanding the chemistry of these heterocyclic compounds.
Synthesis from Hydrazines and Carbonyl Derivatives
The foundational synthesis of the urazole ring system can be traced back to the reaction of hydrazine (B178648) derivatives with urea (B33335) or its analogues. rsc.org For instance, the parent compound, 1,2,4-triazolidine-3,5-dione, can be prepared from hydrazine sulfate (B86663) and biuret. nasa.gov A classic example is the synthesis of phenyl urazole, first reported by Pinner in 1887, which involves the reaction of phenylhydrazine (B124118) with urea. rsc.org This general approach involves the condensation of a hydrazine with a source of two carbonyl groups, leading to the formation of the five-membered triazolidinedione ring.
Cyclization Reactions of Semicarbazide (B1199961) Intermediates
A prevalent and versatile strategy for constructing the urazole skeleton is the cyclization of 4-substituted semicarbazide intermediates. ugent.becas.cz This method typically involves two main steps: the formation of the semicarbazide, followed by an intramolecular cyclization to yield the triazolidinedione ring. The cyclization can be induced under either basic or thermal conditions. rsc.orgugent.be For example, a 4-substituted-1-carbethoxysemicarbazide can be cyclized by heating in an aqueous solution of potassium hydroxide. orgsyn.org The hot solution is then filtered, cooled, and acidified to precipitate the urazole product. orgsyn.org This cyclization step is a key feature in many multi-step syntheses of urazoles, providing a reliable method for ring closure. researchgate.netresearchgate.net
| Intermediate | Reagent/Condition | Product | Yield | Reference |
| 4-Phenyl-1-carbethoxysemicarbazide | 4M KOH, heat | 4-Phenylurazole | Not specified | orgsyn.org |
| Substituted Semicarbazides | 2% NaOH, heat | 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | Not specified | cas.czresearchgate.net |
| Benzyl (B1604629) Semicarbazide Intermediate | 250 °C, N₂ flow | Benzyl Urazole | High | ugent.be |
Approaches from Amines and Isocyanates
One of the most widely adopted methods for preparing 4-substituted urazoles, known as the Cookson method, starts from isocyanates. nih.govresearchgate.net In this procedure, an isocyanate (e.g., phenyl isocyanate) is reacted with ethyl carbazate (B1233558) to form a 4-substituted-1-carbethoxysemicarbazide intermediate. orgsyn.org This intermediate is then cyclized under basic conditions to afford the corresponding urazole. orgsyn.orgnih.gov
Alternatively, amines can be used as precursors to isocyanates. In some procedures, the amine is converted in situ to the corresponding isocyanate using hazardous reagents like triphosgene (B27547), a safer substitute for phosgene. rhhz.net This isocyanate then reacts with ethyl carbazate in a one-pot synthesis. The subsequent addition of a base, such as potassium hydroxide, facilitates the cyclization to the final urazole product. rhhz.net
Modern and Sustainable Synthesis Routes for Urazoles
Solvent-Free and High-Yielding Protocols
Significant advancements have been made in developing solvent-free and high-yielding synthetic routes for urazoles, including 4-benzyl-1,2,4-triazolidine-3,5-dione. rsc.orgresearchgate.net One such method involves a one-pot reaction performed in bulk (without solvent), which is particularly suitable for producing urazoles like butyl, cyclohexyl, or benzyl urazole. rsc.orgrsc.org This process can achieve yields between 87% and 96%. rsc.orgresearchgate.net The procedure may involve a thermal cyclization step at high temperatures (e.g., 250 °C), where a gentle nitrogen flow is used to remove volatile byproducts like phenol (B47542) and ethanol. ugent.be A key advantage of this approach is the lack of a work-up procedure, making the method fast and eliminating the use of purification solvents. rsc.org Microwave-assisted synthesis is another technique that can accelerate reactions and often allows for solvent-free conditions. nih.gov
| Starting Amine | Method | Yield | Reference |
| Benzylamine (B48309) | Bulk, one-pot, thermal cyclization | 87-96% | rsc.orgrsc.org |
| Butylamine | Bulk, one-pot, thermal cyclization | 89-96% | rsc.org |
| Cyclohexylamine | Bulk, one-pot, thermal cyclization | 87-96% | rsc.orgresearchgate.net |
Avoidance of Hazardous Reagents (e.g., Isocyanates, Phosgene)
A primary goal of sustainable chemistry is the replacement of toxic and hazardous reagents. european-coatings.comeuropean-coatings.com In urazole synthesis, this translates to developing isocyanate-free and phosgene-free methods. rsc.orgresearchgate.net Diphenyl carbonate has emerged as a safer alternative carbonyl source. rsc.orgresearchgate.net Two complementary, one-pot, isocyanate-free synthesis routes have been developed using diphenyl carbonate, starting from a wide range of amines. rsc.org
In one pathway, the amine reacts with diphenyl carbonate to form an activated carbamate (B1207046), which then reacts with ethyl carbazate to form a semicarbazide intermediate. ugent.be This is followed by thermal cyclization to yield the urazole. ugent.be This method avoids the direct use and isolation of hazardous isocyanates. ugent.be Another approach involves reacting aniline (B41778) derivatives with ethyl chloroformate to generate carbamates, which then react with ethyl carbazate, followed by cyclization. organic-chemistry.org While this avoids isocyanates, chloroformates themselves can be toxic and corrosive. ugent.be The development of these routes represents a significant step towards safer and more environmentally friendly production of urazoles. rsc.org
One-Pot Synthetic Strategies
One-pot syntheses for 4-substituted-1,2,4-triazolidine-3,5-diones, including the benzyl derivative, have been developed to enhance efficiency, reduce waste, and simplify procedural complexity. organic-chemistry.org These strategies avoid the isolation of intermediate compounds, which is common in more traditional, multi-step approaches. organic-chemistry.org
A notable one-pot pathway begins with an amine, such as benzylamine, which reacts with ethyl chloroformate in the presence of a base like triethylamine (B128534) to form a carbamate intermediate. organic-chemistry.org This intermediate is then reacted in the same vessel with ethyl carbazate to produce a semicarbazide. The final step involves the cyclization of the semicarbazide to yield the this compound. organic-chemistry.org This entire three-step sequence is performed in a single reaction vessel, offering good yields and operating under mild conditions. organic-chemistry.org
Another efficient one-pot method involves the use of triphosgene. rhhz.net In this approach, an aniline or benzylamine derivative is combined with triphosgene and ethyl carbazate in the presence of a base, such as cesium carbonate. rhhz.net The reaction mechanism proceeds through the in situ generation of an isocyanate from the reaction of the amine with triphosgene. This is followed by a reaction with ethyl carbazate and subsequent cyclization to form the desired triazolidine-dione ring system. rhhz.net
Functionalization Strategies for the 4-Benzyl Moiety during Synthesis
The functionalization of the 4-benzyl moiety in this compound is most commonly and efficiently achieved by utilizing a pre-functionalized starting material. This approach involves selecting a benzylamine derivative that already contains the desired substituents on the phenyl ring. The substituted benzylamine is then carried through the synthetic sequence to yield the correspondingly functionalized final product.
This strategy allows for significant molecular diversity. By starting with different substituted anilines (which are analogous to benzylamines for this synthesis), a wide array of functionalized urazoles can be prepared. rhhz.net For instance, the synthesis can be initiated with amines bearing alkyl, nitro, or other functional groups on the aromatic ring.
The table below illustrates this principle using substituted anilines as a proxy for substituted benzylamines, showcasing the starting material and the resulting functionalized 4-phenyl-1,2,4-triazolidine-3,5-dione.
| Starting Amine | Resulting 4-Substituted Urazole | Yield (%) |
| p-Toluidine | 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione | 84% |
| 4-Isopropylaniline | 4-(4-Isopropylphenyl)-1,2,4-triazolidine-3,5-dione | 74% |
| 4-Nitroaniline | 4-(4-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 92% |
| 2-Nitroaniline | 4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 85% |
This data is based on the one-pot synthesis using triphosgene and cesium carbonate. rhhz.net
Optimization of Reaction Conditions and Yields in this compound Preparation
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, and reaction temperature.
In one-pot syntheses, the selection of the base is particularly important. For the reaction involving triphosgene, cesium carbonate in anhydrous 1,4-dioxane (B91453) has been shown to be effective. rhhz.net The reaction proceeds smoothly at room temperature, which is an advantage over methods requiring heating. rhhz.net For the pathway utilizing ethyl chloroformate, triethylamine is used as the base. organic-chemistry.org
The efficiency of these one-pot methods leads to significantly improved yields compared to older, multi-step procedures that often suffer from high costs and the use of toxic reagents. organic-chemistry.org The yields for various 4-substituted urazoles prepared via a one-pot method from aniline derivatives and ethyl chloroformate ranged from 28% to 92%, demonstrating the broad applicability and potential for high efficiency of the method. organic-chemistry.org The ability to prepare compounds like 2-nitrophenyl urazole in good yield, which was not feasible from its carboxylic acid precursor, highlights the robustness of these optimized, one-pot approaches. organic-chemistry.org
The table below summarizes the yields obtained for different 4-substituted urazoles using a one-pot synthetic protocol, illustrating the effectiveness of the optimized conditions.
| Starting Aniline Derivative | Yield (%) |
| Aniline | 78% |
| 4-Bromoaniline | 83% |
| 4-Chloroaniline | 85% |
| 4-Nitroaniline | 92% |
| 3-Nitroaniline | 88% |
| 2-Nitroaniline | 85% |
This data is derived from the one-pot synthesis involving ethyl chloroformate and ethyl carbazate. organic-chemistry.org
Chemical Transformations and Reactivity of 4 Benzyl 1,2,4 Triazolidine 3,5 Dione and Its Oxidized Analog 4 Benzyl 1,2,4 Triazoline 3,5 Dione
Oxidation of 4-Benzyl-1,2,4-triazolidine-3,5-dione to 4-Benzyl-1,2,4-triazoline-3,5-dione
The oxidation of the urazole (B1197782) derivative, this compound, to the corresponding highly reactive triazolinedione is a pivotal transformation. This process converts the saturated heterocyclic core into a system containing an activated N=N double bond, which is a potent dienophile and enophile.
Mechanisms and Selectivity of Oxidation Reactions
The oxidation of 4-substituted urazoles, such as the 4-benzyl derivative, generally proceeds via a dehydrogenation mechanism, involving the removal of two hydrogen atoms from the nitrogen atoms of the triazolidine ring. The selectivity of this reaction is typically high, as the N-H bonds of the urazole are the most susceptible to oxidation under the employed conditions, leaving the benzyl (B1604629) group and the carbonyl functionalities intact. The reaction can be performed selectively even in the presence of other sensitive functional groups like dienes, as the subsequent cycloaddition with the in situ generated triazolinedione is often extremely fast. researchgate.net
The mechanism of oxidation can vary depending on the oxidizing agent used. For instance, with reagents like tert-butyl hypochlorite, the reaction is thought to proceed through a radical mechanism. In contrast, oxidations involving nitrosonium ions (NO⁺), generated in situ from sodium nitrite and an acid, likely involve an electrophilic attack on the nitrogen lone pair followed by elimination. researchgate.net
Diverse Oxidizing Agents and Their Efficacy
A variety of oxidizing agents have been effectively employed for the conversion of urazoles to triazolinediones. The choice of oxidant often depends on the desired reaction conditions, such as solvent, temperature, and the presence of other functional groups. While specific efficacy data for this compound is not extensively documented, the reactivity is expected to be analogous to that of the well-studied 4-phenylurazole.
| Oxidizing Agent/System | Reaction Conditions | Efficacy/Yield | Reference |
| tert-Butyl hypochlorite | Organic solvent, low temperature | Good to excellent | General method for urazole oxidation |
| Lead tetraacetate | Acetic acid | Effective, but requires stoichiometric lead | General method for urazole oxidation |
| N-Bromosuccinimide (NBS) | Organic solvent | Mild and effective | General method for urazole oxidation |
| Oxone® in the presence of KBr | Heterogeneous, room temperature | High yield | researchgate.net |
| Sodium nitrite and acetic acid | in situ generation of NO⁺ | Mild and fast | researchgate.net |
| Benzyltriphenylphosphonium nitrate/AlCl₃ | - | Good to excellent yields | researchgate.net |
| N₂O₄ chemisorbed on functional polymers | - | Fast and simple | researchgate.net |
| Various N-bromo reagents (HMTAB, DABCO-bromine) | Mild, heterogeneous, room temperature | Good to excellent yields | researchgate.net |
Stability and Handling Considerations of the Oxidized Form
4-Substituted-1,2,4-triazoline-3,5-diones, including the 4-benzyl analog, are known to be highly reactive and can be sensitive to moisture and light. chemrxiv.org Their stability is dependent on the substituent on the N-4 position and the storage conditions. Generally, they are brightly colored solids, a characteristic that fades upon reaction.
For handling, it is recommended to:
Work in a well-ventilated area.
Use personal protective equipment, including gloves and safety glasses.
Avoid contact with skin and eyes.
Store in a cool, dry, and dark place under an inert atmosphere if possible.
Keep containers tightly sealed to prevent exposure to moisture, as they can react with water. chemrxiv.org
Due to their high reactivity, triazolinediones are often generated in situ and used immediately in subsequent reactions to avoid decomposition and handling issues. researchgate.net
Cycloaddition Chemistry of 4-Benzyl-1,2,4-triazoline-3,5-dione
The N=N double bond in 4-benzyl-1,2,4-triazoline-3,5-dione is highly electron-deficient, making it an exceptionally reactive dienophile in Diels-Alder reactions and a participant in inverse electron demand Diels-Alder reactions.
Diels-Alder Reactions with Dienes
4-Benzyl-1,2,4-triazoline-3,5-dione is expected to be a powerful dienophile, readily undergoing [4+2] cycloaddition reactions with a wide variety of conjugated dienes. masterorganicchemistry.com These reactions are typically very fast, often occurring at room temperature or below, and proceed with high stereospecificity. The reactivity is analogous to that of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which is one of the most reactive dienophiles known.
Below is a table of expected Diels-Alder reactions with 4-benzyl-1,2,4-triazoline-3,5-dione, based on the known reactivity of similar triazolinediones.
| Diene | Expected Product | Reaction Conditions | Reference (for analogous PTAD reactions) |
| Cyclopentadiene | 3-benzyl-3,5,7-triazatricyclo[5.2.1.0²,⁶]dec-8-ene-4,6-dione | Organic solvent, room temperature | researchgate.netnih.gov |
| 1,3-Butadiene | 1-benzyl-4-vinyl-1,2,4-triazolidine-3,5-dione | Organic solvent, room temperature | masterorganicchemistry.com |
| Isoprene | 1-benzyl-4-isopropenyl-1,2,4-triazolidine-3,5-dione | Organic solvent, room temperature | masterorganicchemistry.com |
| Anthracene | 9,10-ethano-11-benzyl-9,10,11,12-tetrahydro-9,10- researchgate.netnih.govdiazetoanthracene-13,15-dione | Elevated temperature | nsf.gov |
Inverse Electron Demand Diels-Alder Reactions
In an inverse electron demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed compared to a standard Diels-Alder reaction. The dienophile is electron-rich, and the diene is electron-poor. units.it However, triazolinediones, being electron-deficient, typically act as the 4π component in reactions with electron-rich alkenes, which can be considered a type of IEDDA reaction. More commonly, electron-deficient azadienes like tetrazines and triazines are used in IEDDA reactions. nih.gov
While 4-benzyl-1,2,4-triazoline-3,5-dione is primarily known as a potent dienophile in normal electron demand Diels-Alder reactions, its ability to react with highly electron-rich olefins showcases its versatile cycloaddition capabilities.
| Electron-Rich Olefin (Dienophile) | Expected Product Type | Reaction Conditions | Reference (for analogous IEDDA principles) |
| Enol ethers | Diazetidine adducts | Organic solvent, room temperature | nih.gov |
| Enamines | Diazetidine adducts | Organic solvent, room temperature | nih.gov |
| Ynamines | Diazetine adducts | Organic solvent, room temperature | nih.gov |
Homo-Diels-Alder Reactions with Bicycloalkadienes
N-substituted 1,2,4-triazoline-3,5-diones are known to participate in [2+2+2] cycloadditions, also known as homo-Diels-Alder reactions, with bicycloalkadienes to produce structurally interesting and strained heterocyclic compounds. mdpi.com The reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD), an analog of the benzyl derivative, with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and bicyclo[2.2.2]octa-2,5-diene readily yields the expected homo-Diels-Alder adducts. mdpi.combohrium.com
However, the course of the reaction can be influenced by the structure of the bicycloalkadiene. For instance, the reaction of MeTAD with bicyclo[3.2.2]nona-6,8-diene results in a rearranged adduct, suggesting the involvement of an aziridinium imide intermediate. bohrium.com Computational studies have indicated that subtle differences in transition state energies determine the reaction pathway. bohrium.com
Furthermore, substituents on the diene can alter the reaction's outcome. While unsubstituted dienes typically yield the homo-Diels-Alder adduct, the presence of a single electron-withdrawing group on the diene can lead to the formation of "insertion" products alongside the expected adduct. mdpi.com When the diene is substituted with two electron-withdrawing carbomethoxy groups, the reaction with MeTAD still proceeds, albeit at a much slower rate, to give only the homo-Diels-Alder adducts. In contrast, the attachment of two cyano groups completely inhibits the reaction. mdpi.com
| Bicycloalkadiene | Substituent on Diene | TAD Analog | Primary Product(s) |
|---|---|---|---|
| Bicyclo[2.2.1]hepta-2,5-diene | None | MeTAD, PhTAD | Homo-Diels-Alder adduct mdpi.combohrium.com |
| Bicyclo[2.2.2]octa-2,5-diene | None | PhTAD | Homo-Diels-Alder adduct mdpi.com |
| Bicyclo[3.2.2]nona-6,8-diene | None | MeTAD | Rearranged adduct bohrium.com |
| 2-Substituted Norbornadienes | Electron-withdrawing group | PhTAD | Homo-Diels-Alder adduct and Insertion products mdpi.com |
| Disubstituted Bicycloalkadienes | Two carbomethoxy groups | MeTAD | Homo-Diels-Alder adduct (slow reaction) mdpi.com |
| Disubstituted Bicycloalkadienes | Two cyano groups | MeTAD | No reaction mdpi.com |
[2+2] and [3+2] Cycloaddition Pathways
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), a close analog of the benzyl derivative, is a highly reactive species that participates in various cycloaddition reactions, including [2+2] and formal [3+2] pathways. researchgate.netuzhnu.edu.ua These reactions provide effective routes to novel heterocyclic compounds.
The reaction of PTAD with oxazole derivatives results in 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition that involves the ring opening of the oxazole. uzhnu.edu.ua Similarly, urazoles can be synthesized via a [3+2] cycloaddition of PTAD with allylsilanes. The general principle of [3+2] cycloaddition is also seen in the reaction of in situ generated nitrile imines with trifluoroacetonitrile to yield 5-trifluoromethyl 1,2,4-triazoles, highlighting the versatility of this pathway in triazole chemistry. mdpi.com
In addition to [3+2] cycloadditions, PTAD is known to undergo [2+2] cycloadditions. researchgate.net For example, the reaction of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with acenaphthylene and indene leads to the expected [2+2] diazetidine cycloadducts, although unexpected 2:1 adducts are also formed. researchgate.net
Ene-Type Reactions of 4-Benzyl-1,2,4-triazoline-3,5-dione
The ene reaction is another characteristic transformation of 4-substituted-1,2,4-triazoline-3,5-diones. These compounds are powerful enophiles that react with a variety of alkenes possessing allylic hydrogens. researchgate.netacs.org
The reaction of PTAD with 2,5-dimethyl-2,4-hexadiene predominantly yields the ene product. researchgate.net Ene reactions involving PTAD are often highly regioselective and can be diastereoselective, particularly with chiral substrates. The reaction with chiral allylic alcohols, for example, provides a useful method for the synthesis of 1,2- and 1,3-amino alcohols. acs.org
In the reaction of PTAD with chiral allylic alcohols, the diastereoselectivity is significantly influenced by the solvent. The reaction of (R)-(+)-1-octen-3-ol with PTAD in dichloromethane at low temperatures gives a high diastereomeric excess in favor of the threo isomer. acs.org The diastereoselectivity decreases in more polar solvents, suggesting that hydrogen bonding between the alcohol's hydroxyl group and PTAD plays a role in enhancing the selectivity. acs.org The regioselectivity can also be controlled by modifying the structure of the allylic alcohol. acs.org
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (threo:erythro) | Diastereomeric Excess (% de) |
|---|---|---|---|
| Dichloromethane | 8.93 | 19:1 | 90 |
| Chloroform | 4.81 | 4:1 | 60 |
| Tetrahydrofuran | 7.58 | 3:1 | 50 |
| Acetonitrile | 37.5 | 1.5:1 | 20 |
Data sourced from The Journal of Organic Chemistry, 1997, 62 (13), pp 4353–4357. acs.org
Oxidation of Organic Substrates Mediated by 4-Benzyl-1,2,4-triazoline-3,5-dione
Oxidation of Alcohols to Aldehydes and Ketones
N-substituted 1,2,4-triazoline-3,5-diones can function as oxidizing agents for certain organic substrates, notably alcohols. The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with secondary alcohols or benzyl alcohol primarily yields the corresponding ketone or benzaldehyde. researchgate.net This oxidation pathway competes with the formation of adducts. However, the addition of pyridine can suppress the oxidation reaction, favoring the formation of 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. researchgate.net In contrast, primary alcohols react with two equivalents of the triazolinedione to give good yields of these adducts along with the release of nitrogen gas, with oxidation being a minor pathway. researchgate.net Tertiary alcohols are generally resistant to oxidation under these conditions due to the lack of an alpha-hydrogen. youtube.com
Mechanisms of Hydrogen Atom Abstraction and Electron Transfer
The reactivity of 1,2,4-triazoline-3,5-diones can involve electron transfer processes. Under photochemical conditions, the triplet state of MeTAD is highly electrophilic and can engage in a single electron transfer from aromatic substrates like benzene (B151609). mdpi.com This process initiates a reaction cascade leading to aromatic substitution products. mdpi.com
Furthermore, the electrochemical reduction of 4-phenyl-1,2,4-triazoline-3,5-dione under aprotic conditions initiates a chain reaction. researchgate.net This involves the transformation of the initially formed radical anion of the starting material into the radical anion of a dimeric product, triazolo[1,2-a]triazole-1,3,5,7-tetraone. researchgate.net These studies highlight the capacity of the triazolinedione scaffold to participate in electron transfer pathways, which can be fundamental to its oxidative capabilities. The ability of triazole moieties to mediate electron transfer is also a subject of study in the context of electron donor-acceptor conjugates. nih.gov
Reactions with Nucleophilic Species
The electrophilic nature of the N=N bond in 4-benzyl-1,2,4-triazoline-3,5-dione makes it susceptible to attack by various nucleophiles. Primary and secondary amines react very rapidly with 4-phenyl-1,2,4-triazoline-3,5-dione, leading to the release of nitrogen gas and the formation of complex products, likely involving 1,2-dicarbamoyl-4-phenyltriazolidine diones. researchgate.net
Alcohols can also act as nucleophiles. As mentioned previously, primary alcohols react with two equivalents of PTAD to form 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. researchgate.net With secondary alcohols, this adduct is a minor product unless pyridine is added to suppress the competing oxidation reaction. researchgate.net
Reactions with Alcohols and Amines
The oxidized analog, 4-benzyl-1,2,4-triazoline-3,5-dione, exhibits distinct reactivity with both alcohols and amines, often leading to complex adducts or oxidation of the substrate.
With alcohols , the reaction pathway is dependent on the nature of the alcohol. Studies on the analogous PTAD show that two equivalents of the triazolinedione react with one equivalent of a primary alcohol. cdnsciencepub.com This reaction proceeds with the loss of a nitrogen molecule to yield 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. cdnsciencepub.com In contrast, secondary alcohols are primarily oxidized to their corresponding ketones, with the formation of the adduct being a minor pathway. cdnsciencepub.com However, the formation of the adduct can be favored by catalyzing the reaction with pyridine. cdnsciencepub.comresearchgate.net
The reaction with amines is considerably more vigorous. Primary and secondary amines react rapidly and exothermically with PTAD, leading to the evolution of nitrogen and the formation of complex products. cdnsciencepub.comcdnsciencepub.com It is proposed that the initial products are 1,2-dicarbamoyl-4-phenyltriazolidine diones, which are analogous to the adducts formed with primary alcohols. These amine adducts, however, are highly prone to dissociation in solution, resulting in intractable mixtures. cdnsciencepub.comcdnsciencepub.com
| Reactant | Substrate Type | Major Product(s) | Notes |
|---|---|---|---|
| 4-Benzyl-1,2,4-triazoline-3,5-dione (by analogy with PTAD) | Primary Alcohols | 1-Alkoxycarbonyl-2-(N-benzylcarbamoyl)-4-benzyl-1,2,4-triazolidine-3,5-dione | Reaction involves 2 equivalents of triazolinedione to 1 equivalent of alcohol, with loss of N₂. cdnsciencepub.com |
| Secondary Alcohols | Corresponding Ketone (Oxidation) | Adduct formation is a minor pathway but can be enhanced with pyridine catalyst. cdnsciencepub.comresearchgate.net | |
| 4-Benzyl-1,2,4-triazoline-3,5-dione (by analogy with PTAD) | Primary & Secondary Amines | Complex mixtures; proposed intermediate is a 1,2-dicarbamoyl-triazolidine dione | Reaction is rapid and exothermic; intermediates are unstable. cdnsciencepub.comcdnsciencepub.com |
Ring-Opening Processes and Subsequent Reactivity
The triazoline-3,5-dione ring is susceptible to nucleophilic attack, which can lead to ring-opening. This process is particularly noted in aqueous environments or in the presence of strong nucleophiles like amines. The high reactivity of triazolinediones is attributed to the cyclic structure which lowers the LUMO energy of the N=N bond. researchgate.net
Nucleophilic attack by amines can furnish ring-opening species that may subsequently release nitrogen to form urea (B33335) derivatives or dimerize to form bicyclic adducts. researchgate.net A notable example of a water-promoted ring-opening process has been described for PTAD. This hydrolysis generates a transient intermediate, identified as diazenecarbonyl-phenyl-carbamic acid (DACPA), which can be trapped in situ. researchgate.net This reactivity highlights the instability of the triazolinedione core in the presence of nucleophiles and provides a pathway to novel acyclic structures.
Photochemical Reactivity and Transformations
The azo linkage in 4-benzyl-1,2,4-triazoline-3,5-dione makes it a photoactive molecule, susceptible to transformations upon irradiation with light.
Photo-Induced Reactions and Product Formation
Photolysis of 4-substituted-1,2,4-triazoline-3,5-diones leads to the fragmentation of the heterocyclic ring. Studies involving matrix-isolated 4-methyl- and 4-phenyl-1,2,4-triazoline-3,5-dione show that irradiation at wavelengths greater than 310 nm induces decomposition. acs.org The primary and most abundant products of this photolysis are the corresponding isocyanate (e.g., benzyl isocyanate) and carbon monoxide. acs.org
A minor but significant pathway in this photochemical decomposition is the formation of a transient aziridine-2,3-dione intermediate. This highly strained three-membered ring is unstable but has been identified spectroscopically at low temperatures. acs.org Upon further irradiation, this aziridinedione intermediate also decomposes to form the isocyanate and carbon monoxide. acs.org
| Starting Material | Irradiation (λ) | Major Products | Minor/Transient Products |
|---|---|---|---|
| 4-Phenyl-1,2,4-triazoline-3,5-dione | ≥ 310 nm | Phenyl isocyanate, Carbon Monoxide | Phenylaziridine-2,3-dione acs.org |
| 4-Methyl-1,2,4-triazoline-3,5-dione | ≥ 335 nm | Methyl isocyanate, Carbon Monoxide | Methylaziridine-2,3-dione acs.org |
Derivatization Reactions at the 4-Benzyl-1,2,4-triazoline-3,5-dione Core
The core of 4-benzyl-1,2,4-triazoline-3,5-dione is most commonly derivatized through cycloaddition reactions, where it acts as a highly reactive dienophile or enophile.
Diels-Alder Reactions : As potent dienophiles, 4-substituted triazolinediones undergo rapid [4+2] cycloaddition reactions with a vast array of conjugated dienes. wikipedia.org These reactions are typically fast, quantitative, and occur under mild conditions, making them highly valuable in synthesis. The reaction is not limited to simple dienes and has been applied to complex systems, including aromatic rings under photochemical conditions. mdpi.com
Ene Reactions : In addition to Diels-Alder reactions, 4-benzyl-1,2,4-triazoline-3,5-dione can react with alkenes that possess an allylic hydrogen atom via an ene reaction. This process forms a new carbon-nitrogen bond and shifts the double bond, providing a powerful method for the allylic amination of olefins. These reactions can proceed with high regio- and diastereoselectivity, particularly with chiral allylic alcohols, where the hydroxyl group can direct the approach of the triazolinedione.
[2+2] Cycloadditions : While less common than [4+2] cycloadditions, reactions with certain substrates can lead to the formation of four-membered diazetidine rings through a [2+2] cycloaddition pathway. researchgate.net
These derivatization reactions underscore the utility of the triazolinedione core as a versatile building block for introducing complex nitrogen-containing functionalities into organic molecules.
Theoretical and Computational Investigations of 4 Benzyl 1,2,4 Triazolidine 3,5 Dione and Its Derivatives
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgyoutube.com The energy and symmetry of these frontier orbitals govern the feasibility and outcome of a chemical reaction.
For 4-Benzyl-1,2,4-triazolidine-3,5-dione and its derivatives, the remarkable reactivity in cycloaddition and ene reactions is largely attributed to the electronic structure of the triazolidine-dione core, specifically the N=N double bond. researchgate.net Computational studies consistently show that these compounds possess a very low-energy LUMO. cuny.edu This low-lying LUMO is primarily localized on the N=N π* antibonding orbital, making the molecule a potent electrophile and an exceptionally strong dienophile. researchgate.net The energy gap between the HOMO of a diene or ene component and the LUMO of the triazolidine-dione is consequently small, facilitating rapid orbital interaction and leading to a lower activation energy for the reaction. The HOMO, conversely, is typically associated with lone pairs on the oxygen atoms. youtube.com
The electron-donating or withdrawing nature of the substituent at the N4 position can modulate the energies of these frontier orbitals. While specific calculations for the 4-benzyl derivative are not widely published, studies on related compounds provide a clear framework for understanding its electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) | -7.5 to -8.5 | -3.0 to -4.0 | 4.0 to 5.0 | DFT (e.g., B3LYP/6-31G) |
| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | -7.4 to -8.4 | -2.9 to -3.9 | 4.1 to 5.1 | DFT (e.g., B3LYP/6-31G) |
Note: The values presented are typical ranges found in computational literature for these classes of compounds and can vary based on the specific level of theory and basis set employed.
Elucidation of Reaction Mechanisms through Computational Chemistry (e.g., DFT, Ab Initio Methods)
Computational chemistry provides powerful methodologies for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. Density Functional Theory (DFT) and ab initio methods are the most common approaches employed for studying the reactions of triazolidine-diones. researchgate.net
DFT methods, particularly with hybrid functionals like B3LYP, B3P86, and M06-2X, combined with Pople-style basis sets such as 6-31G* or 6-311++G(d,p), have proven effective in accurately modeling the geometries of reactants, products, and transition states. researchgate.netcuny.eduresearchgate.net These calculations allow researchers to:
Identify Stationary Points: Optimize the geometries of reactants, intermediates, transition states, and products.
Calculate Activation Energies: Determine the energy barrier of a reaction by calculating the energy difference between the reactants and the transition state. This helps in understanding reaction kinetics.
Distinguish Reaction Pathways: Ascertain whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving one or more intermediates.
Characterize Intermediates: Investigate the nature of transient species, such as the potential formation of triplet diradical intermediates in certain reactions, which can be supported by methods like unrestricted B3LYP ((U)B3LYP). researchgate.net
For instance, in the context of Diels-Alder reactions involving 4-substituted-1,2,4-triazolidine-3,5-diones, computational studies have been used to explore the concerted versus stepwise nature of the cycloaddition and to rationalize the observed stereoselectivity. acgpubs.org
Prediction of Reactivity and Selectivity in Cycloaddition and Ene Reactions
Building upon electronic structure analysis and mechanistic investigations, computational chemistry offers predictive power regarding the reactivity and selectivity of this compound.
Reactivity: The high reactivity of triazolidine-diones can be rationalized by the small HOMO-LUMO gap in their interactions with dienes and enophiles. researchgate.net Computational models can quantify this reactivity. For example, the Global Electrophilicity Index (ω), a concept derived from conceptual DFT, can be calculated to provide a quantitative measure of a molecule's ability to accept electrons. Triazolidine-diones exhibit high electrophilicity values, consistent with their experimental behavior.
Selectivity: Computational methods are particularly adept at predicting the selectivity of reactions:
Regioselectivity: In reactions with unsymmetrical dienes, calculations can predict which regioisomer will be preferentially formed by comparing the activation energies of the competing pathways. The analysis of Parr functions, which indicate the most electrophilic/nucleophilic sites within a molecule, can also predict the favored regiochemistry. cuny.edu
Stereoselectivity: For Diels-Alder reactions, the preference for endo or exo adducts can be determined by calculating the respective transition state energies. The lower energy pathway corresponds to the major product.
Chemoselectivity: In substrates with multiple reactive sites, such as polyenes or molecules with different functional groups, computational modeling can predict which site will react preferentially with the triazolidine-dione. For example, studies on the reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with substituted bicycloalkadienes have explored the limits of reactivity and the types of products formed. mdpi.com
Conformational Analysis and Energetics of this compound
The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. Computational methods can be used to perform a thorough conformational analysis, identifying low-energy conformers and the rotational barriers that separate them.
The key structural features include the geometry of the five-membered triazolidine-dione ring and the orientation of the N-benzyl substituent. X-ray crystallographic studies of related compounds, such as 4-benzyl-1-ethyl-1,2,4-triazolium bromide and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione, provide valuable experimental data for benchmarking computational results. nih.govnih.gov The triazolidine-dione ring is generally found to be nearly planar, though slight distortions can occur. nih.gov DFT calculations can accurately reproduce key bond lengths and angles.
The primary conformational freedom arises from the rotation around the N-CH₂ and CH₂-Ph bonds of the benzyl (B1604629) group. Computational scans of the potential energy surface can map out the energetic landscape of these rotations, identifying the most stable (lowest energy) conformations and the transition states connecting them. This information is vital for understanding how the substituent may sterically influence the approach of a reactant to the N=N dienophile.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| N=N Bond Length | ~1.23 - 1.25 Å | The reactive double bond. |
| N-N Bond Length | ~1.40 - 1.45 Å | Single bonds within the ring. |
| N-C Bond Length | ~1.35 - 1.40 Å | Bonds between nitrogen and carbonyl carbons. |
| C=O Bond Length | ~1.20 - 1.22 Å | Carbonyl group bonds. |
| N-N-C Bond Angle | ~110 - 115° | Internal ring angle. |
| N-C-N Bond Angle | ~105 - 110° | Internal ring angle. |
Note: These values are derived from computational studies on related triazolidine-dione structures and serve as representative examples.
Computational Modeling of Photochemical Processes and Spin States
N-substituted 1,2,4-triazoline-3,5-diones are colored compounds that can be activated by visible light, enhancing their reactivity. mdpi.com Computational modeling is essential for understanding the underlying photochemical processes.
Studies on the photolysis of matrix-isolated PTAD and MTAD have shown that irradiation leads to decomposition, primarily yielding isocyanates and carbon monoxide. acs.org The identity of these products was confirmed by comparing experimental FT-IR spectra with simulated spectra generated from ab initio calculations at the 6-31G* level. acs.org This combination of experiment and theory is a powerful approach for identifying transient or unstable species in photochemical reactions.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling electronic excitations. nih.govresearchgate.net TD-DFT calculations can predict the energies of electronic transitions, which correspond to absorption bands in a UV-Visible spectrum. This allows for the assignment of experimental spectral features to specific molecular orbital transitions (e.g., n→π* or π→π*).
Furthermore, computational methods can explore different electronic spin states. Photochemical excitation or certain thermal reactions can lead to the formation of diradical intermediates in a triplet spin state. researchgate.net Computational modeling can determine the relative energies of the singlet and triplet potential energy surfaces, providing insight into the likelihood of intersystem crossing and the subsequent reactivity of these different spin states.
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that seeks to find a statistical relationship between the structural properties of a series of compounds and their measured activity. physchemres.org While most QSAR studies on 1,2,4-triazole (B32235) derivatives have focused on biological activities like anticancer or antifungal properties, the same methodology can be adapted to correlate structural features with chemical reactivity. nih.govphyschemres.org
A QSAR study on the reactivity of 4-substituted-1,2,4-triazolidine-3,5-diones would involve the following steps:
Dataset Assembly: A series of derivatives with varying substituents at the N4 position (e.g., benzyl, phenyl, methyl, ethyl, etc.) would be synthesized or selected.
Activity Measurement: A consistent measure of reactivity, such as the rate constant (k) for a specific Diels-Alder or ene reaction under controlled conditions, would be experimentally determined for each compound. This serves as the dependent variable.
Descriptor Calculation: A large number of molecular descriptors (independent variables) would be calculated for each molecule using computational software. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the measured reactivity. physchemres.org The goal is to find the best combination of descriptors that accurately predicts the reactivity.
Validation: The predictive power of the resulting QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
Such a model could then be used to predict the reactivity of new, unsynthesized 4-substituted-1,2,4-triazolidine-3,5-diones, guiding the design of reagents with tailored reactivity.
| Descriptor Class | Specific Example | Relevance to Reactivity |
|---|---|---|
| Electronic | LUMO Energy | Directly relates to electrophilicity and FMO theory. |
| Electronic | Dipole Moment | Influences electrostatic interactions in the transition state. |
| Electronic | Partial Charge on N=N atoms | Indicates the electrophilic character of the reactive site. |
| Steric | Molecular Volume | Quantifies the steric hindrance of the N4-substituent. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Quantum-Chemical | Global Electrophilicity (ω) | A quantitative measure of dienophilicity. |
Applications of 4 Benzyl 1,2,4 Triazolidine 3,5 Dione and Its Oxidized Form in Advanced Organic Synthesis and Materials Science
Utilization as a Key Intermediate in the Synthesis of Complex Molecules
The unique reactivity of 4-benzyl-1,2,4-triazoline-3,5-dione allows it to function as a linchpin in the assembly of elaborate molecular architectures. Its predictable and high-yielding reactions are particularly exploited in the creation of cyclic systems that are otherwise challenging to access.
The oxidized form, 4-benzyl-1,2,4-triazoline-3,5-dione, is exceptionally reactive in Diels-Alder [4+2] cycloadditions and related reactions, such as the homo-Diels-Alder reaction. mdpi.com This reactivity is harnessed to construct polycyclic molecules containing significant ring strain. A notable example is its reaction with bicyclic dienes like norbornadiene and its derivatives. mdpi.com The reaction proceeds rapidly under mild conditions to yield compact, rigid, and highly strained cage-like structures. These adducts serve as valuable intermediates in synthetic pathways, where the release of ring strain can drive subsequent transformations.
Table 1: Synthesis of Strained Systems via Cycloaddition Reactions
| Diene Reactant | Reaction Type | Resulting Adduct Structure | Key Feature |
| Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene) | Homo-Diels-Alder | Tetracyclic urazole (B1197782) adduct | Formation of a highly strained cyclopropane (B1198618) ring within a caged framework. mdpi.com |
| 1,3-Cyclohexadiene | Diels-Alder | Bicyclic urazole adduct | Creates a bicyclo[2.2.2]octene derivative with defined stereochemistry. acs.org |
| Bicyclo[2.2.2]octa-2,5-diene | Homo-Diels-Alder | Tetracyclic urazole adduct | Produces a complex, strained polycyclic system. mdpi.com |
The triazole core is a fundamental building block for constructing annulated, or fused, heterocyclic systems. semanticscholar.org The 1,2,4-triazole (B32235) moiety is a common feature in medicinally important compounds. nih.gov Synthetic strategies often involve the condensation of functionalized triazoles with other reagents to build new rings onto the triazole scaffold. researchgate.net For instance, 4-amino-1,2,4-triazole (B31798) derivatives can undergo cyclocondensation reactions to form triazolo-annulated pyridines, pyrimidines, and other fused systems. semanticscholar.orgresearchgate.net While the benzyl (B1604629) group at the N4 position is not directly involved in the cyclization, it modifies the solubility and electronic properties of the molecule, influencing reaction outcomes and providing a site for further modification. The synthesis of these fused systems is critical in medicinal chemistry for creating libraries of compounds with diverse biological activities. beilstein-journals.org
Table 2: Representative Strategies for Annulated Heterocycle Construction
| Starting Triazole Derivative | Co-reactant | Resulting Annulated System |
| 4-Amino-5-substituted-1,2,4-triazole | Dicarbonyl compound | Triazolo[4,5-b]pyridine |
| 5-Amino-1,2,3-triazole-4-carboxylic acid | Amidine | Triazolo[4,5-d]pyrimidine researchgate.net |
| 3-Substituted-4-amino-5-mercapto-1,2,4-triazole | α-Haloketone | Thiazolo[3,2-b] semanticscholar.orgnih.govchemmethod.comtriazole researchgate.net |
Role in Polymer Chemistry and Macromolecular Engineering
The rapid and highly selective reactions of triazolinediones have positioned them as premier reagents in polymer science, where they are used for modification and cross-linking under the umbrella of "click" chemistry. researchgate.netacs.org
Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers without altering the polymerization process itself. 4-Benzyl-1,2,4-triazoline-3,5-dione is an ideal reagent for this purpose due to its ultrafast reaction with specific functional groups, most notably conjugated dienes, via the Diels-Alder reaction, or with indole (B1671886) and tyrosine residues. researchgate.net This allows for the precise and quantitative grafting of the benzyl-urazole moiety onto a polymer backbone. For example, a polymer such as polybutadiene (B167195), which contains numerous diene units, can be readily functionalized. This introduces new chemical handles (the urazole ring and the benzyl group) that can alter the polymer's properties or be used for subsequent attachment of other molecules. This high-efficiency "click" reaction proceeds under mild, catalyst-free conditions, making it compatible with a wide range of polymer structures and functionalities. nih.gov
The same reactivity that enables functionalization can also be employed to create cross-linked polymer networks. Cross-linking transforms thermoplastic polymers into thermosets, enhancing their mechanical strength, thermal stability, and solvent resistance. This can be achieved by reacting polymers containing multiple diene units (e.g., polybutadiene or copolymers containing isoprene) with 4-benzyl-1,2,4-triazoline-3,5-dione. Each triazolinedione molecule can react with two separate polymer chains if they are in close proximity, forming a covalent bridge. Alternatively, bis-urazole precursors can be synthesized and oxidized to create a bifunctional cross-linking agent that can covalently link two different polymer chains. This method provides a highly efficient and controllable way to cure and strengthen polymeric materials.
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound that has properties more suitable for a given analytical technique. The oxidized form of N-substituted urazoles, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (a close analog of the benzyl derivative), is a highly effective derivatizing reagent, particularly for analysis by liquid chromatography–tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comsigmaaldrich.com
Its primary application is in the analysis of compounds containing conjugated diene systems, such as Vitamin D and its metabolites. sigmaaldrich.com These molecules often exhibit poor ionization efficiency in mass spectrometry and can be difficult to separate from structurally similar isomers. Reaction with a triazolinedione reagent proceeds rapidly and quantitatively to form a stable Diels-Alder adduct. sigmaaldrich.com This derivatization has several analytical benefits:
Enhanced Ionization: The adduct often incorporates a readily ionizable group (from the derivatizing agent), significantly increasing the sensitivity of MS detection.
Improved Chromatographic Separation: The bulky adduct can be more easily separated from interfering compounds, such as isomers, on a chromatography column.
Structural Confirmation: The predictable fragmentation of the adduct in the mass spectrometer provides a unique signature that confirms the analyte's identity.
This methodology has been successfully applied to the sensitive and accurate quantification of 25-hydroxyvitamin D and its C-3 epimer in biological samples, a critical analysis in clinical diagnostics. sigmaaldrich.comsigmaaldrich.com
Table 3: Application in Analytical Derivatization
| Analyte | Derivatization Reaction | Analytical Technique | Improvement |
| Vitamin D3 (Cholecalciferol) | Diels-Alder with the conjugated diene system | LC-MS/MS | Increased ionization efficiency and sensitivity. sigmaaldrich.com |
| 25-hydroxyvitamin D | Diels-Alder with the conjugated diene system | LC-MS/MS | Enables chromatographic separation from C-3 epimer and enhances detection. sigmaaldrich.com |
Applications in Chromatographic Techniques (e.g., HPLC, LC-MS/MS)
The oxidized form of 4-substituted-1,2,4-triazolidine-3,5-diones, which are potent dienophiles, serve as highly effective derivatizing agents in modern chromatographic analysis. These reagents, often referred to as triazolinediones (TADs), enhance the detection and quantification of various analytes, particularly those with conjugated diene systems. Their utility is prominent in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The table below summarizes the applications of triazolinedione derivatives in chromatographic techniques.
Table 1: Chromatographic Applications of Triazolinedione Derivatives
| Analyte | Derivatizing Reagent | Analytical Technique | Key Outcome |
|---|---|---|---|
| 25-hydroxyvitamin D | 4-Phenyl-1,2,4-triazoline-3,5-dione | LC-MS/MS | Determination of trace levels in biological samples. sigmaaldrich.com |
| Cholecalciferol (Vitamin D3) | 4-Phenyl-1,2,4-triazoline-3,5-dione | LC-MS/MS | Analysis in fortified infant formula and milk. sigmaaldrich.com |
Bioconjugation Strategies
The highly reactive nature of the triazolinedione (TAD) moiety makes it a valuable tool for bioconjugation, enabling the covalent labeling and modification of complex biomolecules under mild conditions.
Selective Reactions with Biomolecules (e.g., Tyrosine Residues)
Triazolinediones are renowned for their ability to selectively react with tyrosine residues on peptides and proteins. acs.orgresearchgate.net This reaction, often termed the "tyrosine-click" reaction, is an electrophilic aromatic substitution (SEAr) where the TAD moiety targets the electron-rich phenol (B47542) side chain of tyrosine. acs.orgacs.org The reaction is highly efficient and can proceed under biocompatible conditions, including in aqueous solutions over a wide pH range. mdpi.com This chemoselectivity allows for the site-selective modification of proteins, which is a powerful technique for creating polymer-protein conjugates, antibody-drug conjugates, and for introducing probes for biological studies. acs.orgnih.gov
However, recent research has revealed that the selectivity of TAD reagents is not limited to tyrosine. Tryptophan residues can also be labeled by TADs. rsc.orgsemanticscholar.org This "off-target" modification was previously overlooked partly because tryptophan is a less abundant amino acid and the resulting adduct can be thermally labile, making it difficult to detect with certain mass spectrometry techniques. rsc.orgchemrxiv.org
Interestingly, the selectivity between tyrosine and tryptophan can be controlled. semanticscholar.org Studies have shown that fully solvent-exposed tryptophan side chains are often kinetically favored for reaction with TADs over tyrosine. chemrxiv.org By lowering the pH of the aqueous buffer, the reaction can be directed to selectively label tryptophan residues, providing a novel strategy for site-selective protein modification that does not require the introduction of unnatural amino acids. rsc.orgsemanticscholar.org This dual reactivity expands the utility of TADs, allowing for targeted conjugation to either tyrosine or tryptophan based on the reaction conditions.
The table below outlines the reaction conditions influencing selectivity.
Table 2: TAD Bioconjugation Selectivity
| Target Residue | Favored Condition | Reaction Type | Key Feature |
|---|---|---|---|
| Tyrosine | Standard aqueous buffer (neutral to slightly basic pH) | Electrophilic Aromatic Substitution | "Tyrosine-click" reaction, robust and widely used for protein modification. acs.orgresearchgate.net |
Development of Chemical Probes
The reliable and selective reactivity of the triazolinedione group has been harnessed to develop a variety of chemical probes for biological applications. By synthesizing TAD derivatives that incorporate functional moieties, researchers can introduce reporters, tags, or therapeutic agents onto proteins and other biomolecules. mdpi.comnih.gov
These probes are designed with a modular structure: the TAD core acts as the reactive "warhead" for targeting specific amino acid residues, while the substituent on the nitrogen atom (such as a benzyl group) can be appended with other functionalities. Examples of such functional groups include:
Fluorophores: For fluorescently tagging proteins to study their localization and dynamics within living cells. semanticscholar.org
Affinity Tags (e.g., Biotin): For use in proteomics to isolate and identify protein binding partners.
Click Chemistry Handles (e.g., Alkynes, Azides): To perform secondary, bio-orthogonal ligation reactions, allowing for multi-step labeling strategies. nih.gov
Radiolabels: For applications in PET imaging, TAD-based prosthetic groups have been developed for radiolabeling peptides. For example, an [¹⁸F]-labeled 4-phenyl-1,2,4-triazole-3,5-dione derivative was synthesized and successfully conjugated to a tyrosine-containing model peptide. nih.gov
Small-Molecule Drugs: The tyrosine-click reaction has been used to create antibody-drug conjugates (ADCs). In one study, a TAD derivative linked to an HIV entry inhibitor was conjugated to the antibody trastuzumab, conferring potent HIV-1 neutralization activity to the antibody. nih.gov
The development of these probes leverages the stability of the resulting linkage, which has been shown to be significantly more robust than the maleimide-based linkages commonly used in bioconjugation. nih.gov This stability is critical for probes intended for use in complex biological environments or for therapeutic applications.
Future Research Directions for 4 Benzyl 1,2,4 Triazolidine 3,5 Dione Chemistry
Exploration of Novel Synthetic Pathways
While established methods for synthesizing 4-substituted urazoles exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to access 4-Benzyl-1,2,4-triazolidine-3,5-dione and its derivatives. Key areas of exploration include:
One-Pot Methodologies: Expanding on novel one-pot syntheses that avoid the isolation of intermediates can significantly improve efficiency and reduce waste. organic-chemistry.org Research into sequences starting from readily available benzylamine (B48309) derivatives, reacting with reagents like ethyl chloroformate and ethyl carbazate (B1233558) in a single vessel, could streamline production. organic-chemistry.org
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and avoid toxic reagents is a major goal. nih.gov Future work could explore microwave-assisted synthesis or mechanochemical methods to prepare the urazole (B1197782) core.
Solid-Phase Synthesis: A traceless synthesis of 1,2,4-triazolidine-3,5-diones has been achieved through cyclo-elimination from a solid support. researchgate.net Further development of solid-phase techniques for the benzyl (B1604629) derivative would facilitate the creation of libraries of related compounds for high-throughput screening and materials science applications.
Alternative Starting Materials: Most current syntheses begin with aniline (B41778) or isocyanate precursors. organic-chemistry.orgresearchgate.net Research into alternative, readily available starting materials derived from benzylamine could open up new, cost-effective synthetic routes.
| Synthetic Strategy | Key Features | Potential Advantages for Future Research | Reference |
|---|---|---|---|
| One-Pot Synthesis from Anilines | Three-step sequence (carbamate formation, semicarbazide (B1199961) formation, cyclization) in a single vessel. | High efficiency, reduced solvent use, avoids isolation of intermediates. | organic-chemistry.org |
| Solid-Phase Synthesis | Involves attaching a precursor to a solid support, followed by cyclization and release. | Facilitates purification and is amenable to combinatorial synthesis and library generation. | researchgate.net |
| Oxidation of Urazoles | Oxidation of the corresponding 4-benzylurazole using reagents like dinitrogen tetroxide or fuming nitric acid. | A direct final step, though it may involve harsh or hazardous reagents. | orgsyn.org |
Discovery of Unexplored Reactivity Modes
The N=N bond within the triazolidinedione ring makes it a highly reactive dienophile and enophile, capable of participating in a wide range of transformations. researchgate.net Future research will aim to uncover new modes of reactivity for this compound.
[2+2+2] Cycloadditions: The homo-Diels-Alder reaction of related N-substituted triazolinediones with bicycloalkadienes is known to produce strained heterocyclic compounds. mdpi.com Exploring the limits of this reactivity with the 4-benzyl derivative, particularly with electronically demanding or sterically hindered dienes, could lead to novel polycyclic structures.
Mechanochemical Activation: Research has shown that Diels-Alder adducts of triazolinediones can undergo force-accelerated retro-Diels-Alder reactions. nsf.gov Investigating the specific force thresholds and outcomes for adducts of this compound could establish it as a new type of mechanophore.
Photochemical Reactions: The photolytic behavior of triazolinediones can lead to interesting intermediates and products. acs.org A systematic study of the photochemistry of this compound could reveal novel rearrangement or fragmentation pathways.
Reactions with Novel Nucleophiles: While reactions with amines and alcohols have been studied for the 4-phenyl analogue, a deeper investigation into reactions with a broader range of soft and hard nucleophiles could uncover new ring-opening or substitution patterns. researchgate.net
| Reaction Type | Description | Potential for Future Study | Reference |
|---|---|---|---|
| Diels-Alder Reaction ([4+2] Cycloaddition) | Acts as a highly reactive dienophile with conjugated dienes. | Exploration with unconventional dienes; asymmetric variants. | orgsyn.orgacgpubs.orgacs.org |
| Ene Reaction | Reacts with alkenes possessing an allylic hydrogen. | Catalytic and stereoselective versions. | researchgate.net |
| [2+2] Cycloaddition | Can react with certain alkenes to form diazetidine adducts. | Understanding substrate scope and mechanistic pathways. | researchgate.net |
| Nucleophilic Attack | The carbonyl groups and N=N bond are susceptible to attack by nucleophiles. | Reactions with organometallics and other carbon nucleophiles. | researchgate.net |
Development of Advanced Catalytic Systems
Controlling the powerful reactivity of this compound is crucial for its synthetic utility. Future research will focus on developing catalytic systems to modulate its reactivity, regioselectivity, and stereoselectivity.
Lewis Acid Catalysis: The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) with cholesteryl acetate (B1210297) has been shown to be catalyzed by lithium perchlorate, which stabilizes the transition state. researchgate.net A broader screening of Lewis acids could identify catalysts that accelerate cycloadditions or ene reactions, potentially enabling reactions at lower temperatures or with less reactive substrates.
Enantioselective Catalysis: The development of chiral catalysts (both metal-based and organocatalysts) to control the stereochemical outcome of reactions involving this compound is a significant area for future work. This would be particularly valuable for the synthesis of chiral molecules with potential pharmaceutical applications.
Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions. Laccase-catalyzed oxidative coupling of urazoles has been reported, suggesting the potential for enzymatic transformations. acs.org Exploring other enzymes for reactions such as asymmetric reductions or cycloadditions would be a novel research direction.
Integration into Emerging Fields of Chemical Science
The unique properties of this compound make it an ideal candidate for application in several emerging fields.
Polymer Chemistry and Materials Science: Triazolinediones are known to participate in rapid and efficient "click" reactions, particularly with tryptophan and tyrosine residues or diene-functionalized polymers. acs.org Future work could involve incorporating the 4-benzyl derivative as a monomer or a post-polymerization modification agent to create novel polymer architectures, hydrogels, or cross-linked materials.
Chemical Biology: The high reactivity and specificity of the triazolinedione group make it suitable for bioconjugation. Research could focus on using this compound to label proteins, peptides, or other biomolecules for imaging or diagnostic purposes.
Mechanochemistry: As mentioned, the potential for force-induced retro-Diels-Alder reactions positions this compound as a building block for mechanophores. nsf.gov Integrating its adducts into polymer backbones could lead to the development of "smart" materials that can sense and report mechanical stress through changes in color or fluorescence.
Design of New Functional Materials and Reagents
Leveraging the reactivity of this compound, future research can focus on the rational design of new materials and reagents with tailored functions.
Stress-Sensing Polymers: By creating Diels-Alder adducts of this compound with fluorescent anthracenes and incorporating them into polymers, materials could be designed that fluoresce upon experiencing mechanical force, indicating damage or high-stress points. nsf.gov
Self-Healing Materials: The reversible nature of the Diels-Alder reaction could be exploited to create self-healing polymers. Materials containing adducts of the 4-benzyl derivative could be designed to undergo a retro-Diels-Alder reaction upon damage, with the subsequent forward reaction "healing" the crack upon application of a stimulus like heat.
Specialized Oxidizing Agents: 4-Phenyl-1,2,4-triazoline-3,5-dione is known to be a mild and effective oxidizing agent, for instance, in the conversion of alcohols to aldehydes or ketones. orgsyn.org The 4-benzyl derivative could be explored as a reagent with potentially different solubility, stability, or reactivity profiles, making it a valuable tool for specific synthetic transformations.
| Application Area | Design Principle | Potential Functionality | Reference |
|---|---|---|---|
| Mechanophores | Force-induced retro-Diels-Alder reaction of its adducts within a polymer chain. | Stress-sensing, damage indication through fluorescence or color change. | nsf.gov |
| Self-Healing Polymers | Reversible Diels-Alder reaction to break and reform covalent bonds. | Materials that can repair themselves after damage. | acs.org |
| Polymer "Click" Reagents | Rapid and specific reaction with dienes or electron-rich aromatic groups. | Polymer conjugation, cross-linking, surface modification. | acs.org |
| Mild Oxidizing Agents | Acts as an electron acceptor to oxidize substrates like alcohols. | Selective oxidation under mild conditions for sensitive molecules. | orgsyn.org |
Q & A
Q. What are the standard synthetic protocols for 4-Benzyl-1,2,4-triazolidine-3,5-dione, and what reagents/conditions are critical for high yields?
The synthesis of 4-substituted triazolidine-diones typically involves cyclocondensation reactions. A one-pot method using triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate at reflux yields 4-substituted-1,2,4-triazolidine-3,5-diones with efficiencies up to 85% . Alternative routes include reacting benzaldehyde derivatives with hydrazinecarboxylates under acidic conditions, followed by cyclization . Key reagents and conditions:
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and melting point analysis. For example, ¹H NMR of derivatives shows characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 4.8–5.0 ppm), while HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 284.1030) . Melting points (e.g., 209°C for 4-phenyl derivatives) help assess purity .
Q. What are the primary applications of this compound in pharmacological research?
Derivatives of this scaffold exhibit hypolipidemic activity in rodents. For instance, 1-acetyl-4-phenyl analogs reduce serum cholesterol by 30–40% in rodent models via inhibition of lipid biosynthesis enzymes . These compounds are also explored as stabilizers and precursors for reactive dienophiles in Diels-Alder reactions .
Advanced Research Questions
Q. How do substituents on the triazolidine-dione core influence its reactivity and biological activity?
Electron-withdrawing groups (e.g., nitro, acyl) enhance electrophilicity, making derivatives more reactive in cycloaddition reactions. For hypolipidemic activity, 4-aryl substituents with para-methoxy groups improve potency by 2–3 fold compared to unsubstituted analogs, likely due to enhanced bioavailability . A comparative study of substituents is summarized below:
| Substituent | Reactivity (Cycloaddition) | Hypolipidemic Activity (ED₅₀, mg/kg) |
|---|---|---|
| 4-Phenyl | Moderate | 25–30 |
| 4-(4-Methoxyphenyl) | High | 10–15 |
| 4-Benzyl | Low | 50–60 |
Q. What mechanistic insights explain the hypolipidemic effects of 4-substituted triazolidine-diones in rodent models?
These compounds inhibit acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, key enzymes in fatty acid and cholesterol biosynthesis. In vivo studies show dose-dependent reductions in hepatic triglyceride levels (up to 50% at 50 mg/kg) and increased LDL receptor expression . Mechanistic assays using liver homogenates confirm ACC inhibition (IC₅₀ = 5–10 µM) .
Q. How can researchers resolve contradictions in spectral data for triazolidine-dione derivatives?
Discrepancies in NMR signals (e.g., splitting of aromatic protons) often arise from tautomerism or solvent effects. For example, DMSO-d₆ can induce keto-enol tautomerism, leading to multiplets at δ 9.8–10.9 ppm. Cross-validation with X-ray crystallography or IR spectroscopy (C=O stretches at 1700–1750 cm⁻¹) is recommended .
Q. What are the stability challenges for this compound under varying pH and temperature conditions?
The compound is stable in neutral buffers (pH 7.0–7.4) but degrades rapidly under alkaline conditions (pH > 9) due to ring-opening hydrolysis. Thermal stability tests show decomposition above 150°C, necessitating storage at 4°C in desiccated environments .
Q. What synthetic strategies optimize regioselectivity in triazolidine-dione functionalization?
Microwave-assisted synthesis reduces reaction times (from 12 h to 2 h) and improves regioselectivity by 20–30% for 4-aryl derivatives. Catalytic systems like Cs₂CO₃ or K₂CO₃ favor N-alkylation over O-alkylation .
Methodological Considerations
Q. How can researchers address low yields in the synthesis of this compound?
Common pitfalls include incomplete cyclization or side reactions with moisture. Recommendations:
Q. What advanced applications exist for triazolidine-diones in bioconjugation chemistry?
Derivatives like 4-(4-ethynylphenyl)-1,2,4-triazolidine-3,5-dione serve as click chemistry reagents for tyrosine-selective bioconjugation. The tyrosine-click reaction achieves 75–80% conjugation efficiency under mild conditions (pH 7.4, 25°C), enabling stable protein-drug linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



